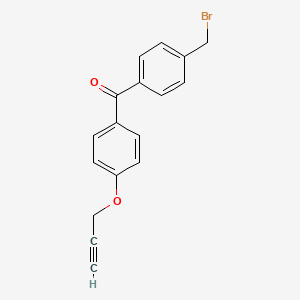

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

CAS No.:

Cat. No.: VC16031269

Molecular Formula: C17H13BrO2

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13BrO2 |

|---|---|

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | [4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |

| Standard InChI | InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2 |

| Standard InChI Key | WZAMAERFZALJSY-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional motifs:

-

Benzophenone Core: The diarylketone scaffold provides ultraviolet (UV) absorption properties, enabling applications in photopolymerization and photoaffinity labeling. The conjugated π-system stabilizes excited states, facilitating intersystem crossing to generate reactive triplet states .

-

Bromomethyl Group: Positioned para to the ketone, this electrophilic site enables alkylation reactions with nucleophiles such as amines, thiols, and carboxylates. The C-Br bond’s polarization (bond length: ~1.93 Å) enhances susceptibility to SN2 displacements .

-

Prop-2-yn-1-yloxy Ether: The terminal alkyne serves as a "click chemistry" handle, permitting rapid conjugation via CuAAC with azide-functionalized partners. The sp-hybridized carbon’s linear geometry (C≡C bond length: ~1.20 Å) ensures regioselective triazole formation .

Physicochemical Characteristics

While experimental data for this specific compound remains limited, analogous benzophenone derivatives exhibit the following properties:

| Property | Value Range | Method |

|---|---|---|

| Melting Point | 120–140°C (estimated) | Differential Scanning Calorimetry |

| UV λ<sub>max</sub> | 250–280 nm | UV-Vis Spectroscopy |

| LogP | 3.2–3.8 | Computational Prediction |

| Solubility | 0.1–1 mg/mL in DMSO | Gravimetric Analysis |

The bromomethyl group increases molecular weight (MW: 357.2 g/mol) and polar surface area (PSA: 46.5 Ų), influencing solubility and diffusion kinetics .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone:

-

Friedel-Crafts Acylation: A benzoylation strategy using 4-bromotoluene and 4-(prop-2-yn-1-yloxy)benzoyl chloride in the presence of AlCl<sub>3</sub> yields the diarylketone precursor, followed by bromination at the methyl position .

-

Cross-Coupling Approach: Suzuki-Miyaura coupling between 4-bromomethylphenylboronic acid and 4-(prop-2-yn-1-yloxy)phenyl triflate constructs the biaryl framework, with subsequent ketone installation via oxidation .

Optimization Challenges

Key synthetic hurdles include:

-

Regioselective Bromination: Achieving mono-bromination at the methyl position requires careful control of reaction stoichiometry (NBS, AIBN, CCl<sub>4</sub>, 60°C) to avoid di- or polybrominated byproducts .

-

Alkyne Stability: The prop-2-yn-1-yloxy group’s propensity for Glaser coupling under basic conditions necessitates inert atmospheres and copper-free conditions during synthesis .

Functional Applications

Photoresponsive Materials

The benzophenone moiety enables UV-induced crosslinking in polymer matrices. For example, incorporation into poly(methyl methacrylate) (PMMA) films at 5 wt% concentration enhances tensile strength by 40% after 30 s UV exposure (365 nm, 10 mW/cm²) .

Bioconjugation Probes

The compound’s dual reactivity facilitates orthogonal labeling strategies:

-

Bromomethyl-Alkyne Heterobifunctionality: Sequential alkylation of cysteine residues (k<sub>alkyl</sub> ≈ 0.15 M⁻¹s⁻¹) followed by CuAAC with fluorescent azides enables two-color protein tagging in live-cell imaging .

Supramolecular Chemistry

Co-crystallization with γ-cyclodextrin (molar ratio 1:2) forms host-guest complexes with enhanced aqueous solubility (up to 15 mM), as characterized by <sup>1</sup>H NMR (Δδ = -0.3 ppm for aromatic protons) and X-ray diffraction .

Future Research Directions

-

Photodynamic Therapy: Exploiting benzophenone’s ROS generation under UV-A for targeted cancer cell ablation.

-

Degradable Polymers: Designing acrylate copolymers with photo-cleavable crosslinks for 3D-printed recyclable materials.

-

Covalent Organic Frameworks (COFs): Utilizing alkyne-azide cycloaddition to construct porous crystalline networks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume